Ethyl 2-(4-acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate
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Description
Ethyl 2-(4-acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H23NO6S and its molecular weight is 465.52. The purity is usually 95%.
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Scientific Research Applications
Bridged-ring Nitrogen Compounds
This study explores the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues. Such compounds, including those related structurally to the queried molecule, are of interest in the design of new therapeutic agents targeting neurological pathways (Gentles et al., 1991).
Synthetic Utility of α-(Dimethylamino)benzylidene Acetals
This research demonstrates the utility of specific acetals as temporary protecting groups for vicinal diols, showcasing a methodological approach in synthetic organic chemistry that could be relevant to the manipulation or synthesis of complex molecules similar to the one (Hanessian & Moralioglu, 1972).
Synthesis and Characterization of Novel Aromatic Polyimides
This paper discusses the synthesis of new diamines and their polymerization with various anhydrides, contributing to the development of materials with potential applications in electronics or coatings. The relevance here lies in the synthetic strategies and the characterization of complex aromatic compounds, which may inform approaches to studying or utilizing the queried compound (Butt et al., 2005).
Tandem Photoarylation-Photoisomerization
This study investigates the photophysical properties and singlet oxygen activation potentials of ethyl 2-arylthiazole-5-carboxylates, illustrating the interest in understanding the photochemical behavior of complex organic molecules for applications ranging from medicinal chemistry to materials science (Amati et al., 2010).
Properties
IUPAC Name |
ethyl 2-[(4-acetylbenzoyl)amino]-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-4-30-25(29)22-14(2)21(12-16-5-10-19-20(11-16)32-13-31-19)33-24(22)26-23(28)18-8-6-17(7-9-18)15(3)27/h5-11H,4,12-13H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRWCFVZLXFTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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